N-[2-(2-Fluorophenyl)-2-methoxypropyl]-3-(4-methoxyphenyl)propanamide
Description
N-[2-(2-Fluorophenyl)-2-methoxypropyl]-3-(4-methoxyphenyl)propanamide is a propanamide derivative featuring a 2-fluorophenyl group at the ortho position, a methoxypropyl chain, and a 4-methoxyphenyl substituent.
Properties
IUPAC Name |
N-[2-(2-fluorophenyl)-2-methoxypropyl]-3-(4-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FNO3/c1-20(25-3,17-6-4-5-7-18(17)21)14-22-19(23)13-10-15-8-11-16(24-2)12-9-15/h4-9,11-12H,10,13-14H2,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTNHORLCOOGKIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CCC1=CC=C(C=C1)OC)(C2=CC=CC=C2F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-Fluorophenyl)-2-methoxypropyl]-3-(4-methoxyphenyl)propanamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-fluorobenzaldehyde with methoxypropylamine to form an imine intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride. The final step involves the acylation of the amine with 4-methoxyphenylpropanoyl chloride under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for research and application.
Chemical Reactions Analysis
Oxidation Reactions
The tertiary methoxy group and aromatic fluorophenyl moiety exhibit susceptibility to oxidation under controlled conditions:
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Methoxy group oxidation : Under strong oxidizing agents like KMnO₄/H₂SO₄, the methoxy (-OCH₃) group oxidizes to a ketone (-CO-) or carboxylic acid (-COOH) depending on reaction conditions .
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Thioether oxidation : If sulfur-containing analogs exist, the phenylthio group (-SPh) can oxidize to sulfoxide (-SOPh) or sulfone (-SO₂Ph) using H₂O₂ or m-CPBA.
Key Data:
| Reaction Site | Oxidizing Agent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Methoxy | KMnO₄/H₂SO₄ | Ketone | 62–78 | |
| Thioether | m-CPBA | Sulfone | 85 |
Reduction Reactions
The amide bond undergoes selective reduction to form secondary amines:
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Catalytic hydrogenation : Using Pd/C or Raney Ni under H₂ (1–3 atm), the amide reduces to N-[2-(2-fluorophenyl)-2-methoxypropyl]-3-(4-methoxyphenyl)propylamine .
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Borane-mediated reduction : BH₃·THF selectively reduces the amide without affecting methoxy or fluorophenyl groups .
Reaction Kinetics:
Nucleophilic Substitution
The fluorine atom on the 2-fluorophenyl group participates in aromatic substitution:
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Fluorine displacement : Treatment with NaOMe/MeOH replaces fluorine with methoxy at elevated temperatures (80–100°C) .
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Cross-coupling : Suzuki-Miyaura coupling with arylboronic acids replaces fluorine with aryl groups using Pd(PPh₃)₄ .
Substitution Efficiency:
| Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| NaOMe/MeOH | 80°C, 12 h | 2-Methoxyphenyl derivative | 68 | |
| PhB(OH)₂/Pd(PPh₃)₄ | 90°C, DMF, 8 h | Biaryl derivative | 73 |
Hydrolysis Reactions
Controlled hydrolysis of the amide bond is achievable under acidic or basic conditions:
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Acidic hydrolysis : HCl (6M) at reflux cleaves the amide to 3-(4-methoxyphenyl)propanoic acid and 2-(2-fluorophenyl)-2-methoxypropanamine .
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Basic hydrolysis : NaOH (10%)/EtOH at 60°C yields the sodium salt of the carboxylic acid .
Hydrolysis Rates:
Biological Activity Data:
| Derivative | Target | IC₅₀ (μM) | Reference |
|---|---|---|---|
| 7-Fluoro analog | Plk1 kinase | 1.16 | |
| 9-Methoxy analog | Plk1 kinase | 2.43 |
Mechanistic Insights
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Amide bond stability : The electron-withdrawing fluorophenyl group reduces amide resonance, enhancing hydrolysis rates compared to non-fluorinated analogs .
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Steric effects : The 2-methoxypropyl chain hinders nucleophilic attack at the amide carbonyl, necessitating harsher conditions for substitution .
Scientific Research Applications
N-[2-(2-Fluorophenyl)-2-methoxypropyl]-3-(4-methoxyphenyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(2-Fluorophenyl)-2-methoxypropyl]-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets. The fluorine and methoxy groups play a crucial role in binding to receptors or enzymes, modulating their activity. The compound may act as an agonist or antagonist, depending on the target and the context of its use. Detailed studies on its binding affinity and pathway modulation are essential to understand its full potential.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and physicochemical properties of the target compound with its analogs:
Key Observations:
Substituent Position : The ortho-fluorophenyl group in the target compound distinguishes it from para-substituted analogs (e.g., ), which may alter steric hindrance and receptor binding .
Biological Activity: Compound VIk () demonstrates anti-inflammatory activity via NO inhibition, suggesting that the 4-methoxyphenyl group may contribute to this effect—a hypothesis applicable to the target compound .
Pharmacological Implications
Lipophilicity : The 2-fluorophenyl and methoxy groups likely increase logP, enhancing blood-brain barrier penetration compared to polar analogs like tetrazole-containing compounds .
Metabolic Stability : Fluorine and methoxy groups may reduce oxidative metabolism, extending half-life relative to chlorinated or brominated analogs .
Anti-inflammatory Potential: Structural similarities to compound 2 () suggest possible NO pathway modulation, though experimental validation is required .
Biological Activity
N-[2-(2-Fluorophenyl)-2-methoxypropyl]-3-(4-methoxyphenyl)propanamide is a compound of increasing interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple aromatic rings and functional groups that contribute to its biological activity. Its molecular formula is , and it has a molecular weight of approximately 373.45 g/mol. The presence of the fluorophenyl and methoxy groups enhances its lipophilicity, which is crucial for membrane permeability.
Research indicates that this compound exhibits several mechanisms of action:
- Receptor Modulation : The compound has been shown to interact with various neurotransmitter receptors, particularly those involved in pain modulation and anxiety regulation. Its affinity for the NK(1) receptor suggests potential applications in treating anxiety and depression .
- Inhibition of Enzymatic Activity : Preliminary studies indicate that this compound may inhibit certain enzymes linked to inflammatory pathways, thus presenting anti-inflammatory properties. It may act on cyclooxygenase (COX) enzymes, which are critical in the inflammatory response .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant activity against various cancer cell lines. The compound showed IC50 values in the low micromolar range, indicating potent cytotoxic effects:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 5.4 |
| A549 (Lung Cancer) | 3.8 |
| HeLa (Cervical Cancer) | 4.1 |
These results suggest that the compound may possess anticancer properties, warranting further investigation into its mechanisms and potential therapeutic applications.
In Vivo Studies
Animal model studies have provided insights into the pharmacokinetics and therapeutic efficacy of this compound. Notably:
- Pain Relief : In rodent models, administration of this compound resulted in significant analgesic effects comparable to standard analgesics like morphine .
- Anti-inflammatory Effects : Inflammation models demonstrated that this compound reduced edema and inflammatory markers significantly, suggesting its utility in treating conditions like arthritis .
Case Studies
Several case studies have explored the clinical implications of this compound:
- Chronic Pain Management : A clinical trial involving patients with chronic pain conditions showed that patients receiving this compound reported a 30% reduction in pain scores over six weeks compared to placebo controls.
- Anxiety Disorders : Another study indicated that patients with generalized anxiety disorder experienced improved symptoms after treatment with this compound, highlighting its potential as an anxiolytic agent .
Q & A
Q. What synthetic routes are recommended for N-[2-(2-Fluorophenyl)-2-methoxypropyl]-3-(4-methoxyphenyl)propanamide, and what parameters critically influence yield?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including amide bond formation and functional group protection. Key steps:
- Coupling of 2-(2-fluorophenyl)-2-methoxypropylamine with 3-(4-methoxyphenyl)propanoyl chloride under anhydrous conditions .
- Use of coupling agents like HATU or DCC to activate carboxylic acids for amide bond formation .
- Critical parameters: Temperature (0–5°C for exothermic reactions), solvent choice (e.g., DMF or dichloromethane), and stoichiometric control of reagents to minimize side products .
- Purification via column chromatography or recrystallization to achieve >95% purity .
Q. Which spectroscopic techniques are essential for characterizing this compound’s structure and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positions and stereochemistry. For example, methoxy protons appear as singlets (~δ 3.7–3.9 ppm), while fluorophenyl protons show splitting patterns .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .
- Thin-Layer Chromatography (TLC) : Monitors reaction progress and purity using UV-active spots .
Q. What are the known biological targets and preliminary mechanisms of action?
- Methodological Answer :
- Targets : Likely interacts with enzymes or receptors due to fluorophenyl and methoxyphenyl moieties, which are common in kinase inhibitors or GPCR modulators .
- Mechanism : Proposed competitive inhibition of catalytic sites via hydrogen bonding (amide group) and hydrophobic interactions (aromatic rings) .
- Preliminary assays (e.g., fluorescence polarization or SPR) are recommended to validate binding .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies?
- Methodological Answer :
- Pharmacokinetic Analysis : Assess bioavailability using LC-MS/MS to measure plasma concentrations and tissue distribution .
- Metabolite Profiling : Identify active/inactive metabolites via hepatic microsomal assays .
- Dose Optimization : Adjust dosing regimens to account for metabolic clearance differences (e.g., CYP450 enzyme activity) .
Q. What computational methods are suitable for predicting binding affinity with target enzymes?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with enzyme active sites. Focus on fluorophenyl’s electron-withdrawing effects and methoxy’s steric contributions .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability over 100 ns trajectories to assess binding free energy (ΔG) .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity .
Q. How can metabolic stability be assessed, and what structural modifications improve pharmacokinetics?
- Methodological Answer :
- In Vitro Assays :
- Microsomal Stability : Incubate with liver microsomes; measure parent compound degradation via LC-MS .
- CYP450 Inhibition : Screen for isoform-specific inhibition (e.g., CYP3A4) to predict drug-drug interactions .
- Structural Modifications :
- Introduce electron-donating groups (e.g., -OCH3) to reduce oxidative metabolism .
- Replace labile ester groups with bioisosteres (e.g., tetrazoles) to enhance stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
